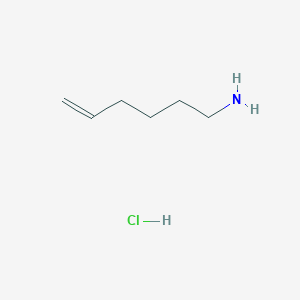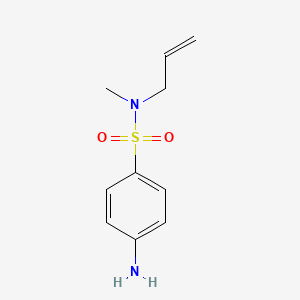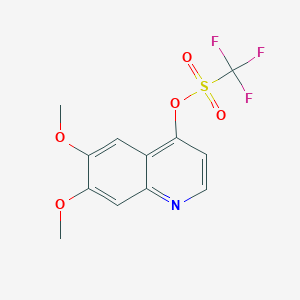
2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone
Vue d'ensemble
Description
2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone is a synthetic organic compound that features a triazole ring and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling using difluorophenylboronic acid or difluorophenyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions could lead to the formation of reduced triazole derivatives.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution could produce a range of triazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, compounds with triazole rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive molecules. The difluorophenyl group can enhance the compound’s binding affinity and specificity for biological targets.
Medicine
In medicine, similar compounds are studied for their potential therapeutic applications, including antifungal, antiviral, and anticancer activities. The presence of the triazole ring and difluorophenyl group can improve the compound’s pharmacokinetic properties.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals. Their unique chemical properties can lead to the creation of products with enhanced performance and stability.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(1H-1,2,4-Triazol-1-yl)-1-(2,4-difluorophenyl)ethanone
- 3-Chloro-1H-1,2,4-triazole derivatives
Uniqueness
The uniqueness of 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone lies in its specific combination of the triazole ring, chlorine atom, and difluorophenyl group. This combination can confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O/c11-10-14-5-16(15-10)4-9(17)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZRSPRMHGSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3287871.png)
![2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide](/img/structure/B3287878.png)


![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
![Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3287924.png)

![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)



